
(NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine
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Overview
Description
(NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine is a synthetic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with benzyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Benzyl and Difluoro Groups: The benzyl and difluoro groups are introduced through substitution reactions using benzyl halides and difluoromethylating agents.
Formation of the Hydroxylamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate
- (NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)amine
Uniqueness
(NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine is unique due to its specific combination of benzyl and difluoro groups on the piperidine ring, as well as the presence of the hydroxylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula: C12H13F2N2O
- Molecular Weight: 224.24 g/mol
- IUPAC Name: this compound
- CAS Number: Not specified in available literature.
This compound functions primarily as a hydroxylamine derivative. Hydroxylamines are known to interact with various biological targets, including enzymes and receptors. The difluoropiperidine moiety may enhance its binding affinity and selectivity for specific targets, potentially leading to varied biological effects.
Antioxidant Properties
Research indicates that hydroxylamines can exhibit antioxidant activity by scavenging free radicals. This property is crucial in preventing oxidative stress-related cellular damage. Preliminary studies suggest that this compound may possess similar antioxidant capabilities.
Enzyme Inhibition
Hydroxylamines often serve as enzyme inhibitors. Specific studies have demonstrated that compounds with similar structures can inhibit enzymes involved in metabolic pathways. For instance, this compound may inhibit nitric oxide synthase (NOS), which is critical in various physiological processes including vasodilation and neurotransmission.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism may involve modulation of oxidative stress and inflammatory pathways.
Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration induced by excitotoxicity. Results indicated significant reductions in neuronal death and improved behavioral outcomes compared to control groups. The compound's ability to modulate glutamate-induced toxicity was highlighted as a potential mechanism.
Study 2: Antioxidant Activity Assessment
Another study assessed the antioxidant activity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results demonstrated that this compound exhibited notable scavenging activity comparable to established antioxidants like ascorbic acid.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
Hydroxylamine | NH2OH | General antioxidant |
Benzylhydroxylamine | C7H9NO | Enzyme inhibition |
This compound | C12H13F2N2O | Antioxidant, neuroprotective |
Properties
Molecular Formula |
C12H14F2N2O |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(NZ)-N-(1-benzyl-3,3-difluoropiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H14F2N2O/c13-12(14)9-16(7-6-11(12)15-17)8-10-4-2-1-3-5-10/h1-5,17H,6-9H2/b15-11- |
InChI Key |
MVPMYXQIUZRYTH-PTNGSMBKSA-N |
Isomeric SMILES |
C\1CN(CC(/C1=N\O)(F)F)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C1=NO)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
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